2,3-Difluoro-4-iodobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-iodobenzyl alcohol is an organofluorine compound with the molecular formula C7H5F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with a hydroxyl group (-OH) attached to the benzyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-iodobenzyl alcohol typically involves the introduction of fluorine and iodine atoms onto a benzene ring followed by the introduction of the hydroxyl group. One common method is the halogenation of a benzyl alcohol derivative, where fluorine and iodine atoms are introduced through electrophilic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-iodobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom, forming difluorobenzyl alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of 2,3-Difluoro-4-iodobenzaldehyde or 2,3-Difluoro-4-iodobenzoic acid.
Reduction: Formation of 2,3-Difluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2,3-Difluoro-4-iodobenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-iodobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The iodine atom may also play a role in facilitating the compound’s entry into cells or tissues. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzyl alcohol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzyl alcohol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3-Difluoro-4-chlorobenzyl alcohol: Contains a chlorine atom instead of iodine, leading to variations in reactivity and applications.
Uniqueness
2,3-Difluoro-4-iodobenzyl alcohol is unique due to the combination of fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for further exploration .
Properties
Molecular Formula |
C7H5F2IO |
---|---|
Molecular Weight |
270.01 g/mol |
IUPAC Name |
(2,3-difluoro-4-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2,11H,3H2 |
InChI Key |
MTFWHUKKGULCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.